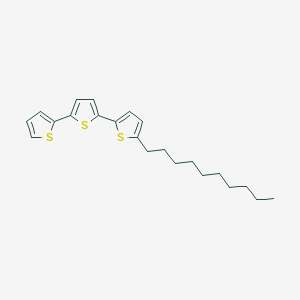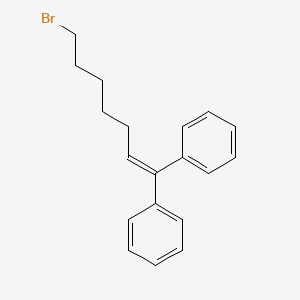![molecular formula C27H33N3 B12551363 1,3,5-Triazine, hexahydro-1,3,5-tris[(1R)-1-phenylethyl]- CAS No. 170716-16-2](/img/structure/B12551363.png)
1,3,5-Triazine, hexahydro-1,3,5-tris[(1R)-1-phenylethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine, hexahydro-1,3,5-tris[(1R)-1-phenylethyl]- is a heterocyclic compound belonging to the class of hexahydro-1,3,5-triazines. These compounds are characterized by a six-membered ring containing three nitrogen atoms. The specific compound is a trisubstituted derivative, where each nitrogen atom is bonded to a (1R)-1-phenylethyl group. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 1,3,5-Triazine, hexahydro-1,3,5-tris[(1R)-1-phenylethyl]- typically involves the condensation of primary amines with formaldehyde. The general reaction can be represented as follows: [ 3 \text{RCHO} + 3 \text{NH}_3 \rightarrow (\text{RCHNH})_3 + 3 \text{H}_2\text{O} ] In this case, the primary amine used is (1R)-1-phenylethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired hexahydro-1,3,5-triazine derivative. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
1,3,5-Triazine, hexahydro-1,3,5-tris[(1R)-1-phenylethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed depend on the specific conditions and reagents used.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile. Common reagents include alkyl halides and nucleophiles like hydroxide or cyanide ions.
Applications De Recherche Scientifique
1,3,5-Triazine, hexahydro-1,3,5-tris[(1R)-1-phenylethyl]- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is used in the production of polymers and other materials. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 1,3,5-Triazine, hexahydro-1,3,5-tris[(1R)-1-phenylethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved. For example, its antimicrobial activity may result from the inhibition of key enzymes in bacterial cells.
Comparaison Avec Des Composés Similaires
1,3,5-Triazine, hexahydro-1,3,5-tris[(1R)-1-phenylethyl]- can be compared with other hexahydro-1,3,5-triazine derivatives, such as:
1,3,5-Triazine, hexahydro-1,3,5-trimethyl-: This compound has three methyl groups instead of (1R)-1-phenylethyl groups. It is less bulky and has different reactivity.
1,3,5-Triazine, hexahydro-1,3,5-tris(2-hydroxyethyl)-: This derivative has hydroxyl groups, making it more hydrophilic and reactive towards certain reagents.
1,3,5-Triazine, hexahydro-1,3,5-tris(1-methylethyl)-: This compound has isopropyl groups, which affect its steric and electronic properties.
The uniqueness of 1,3,5-Triazine, hexahydro-1,3,5-tris[(1R)-1-phenylethyl]- lies in its specific substituents, which impart distinct chemical and physical properties, making it suitable for specialized applications.
Propriétés
Numéro CAS |
170716-16-2 |
|---|---|
Formule moléculaire |
C27H33N3 |
Poids moléculaire |
399.6 g/mol |
Nom IUPAC |
1,3,5-tris[(1R)-1-phenylethyl]-1,3,5-triazinane |
InChI |
InChI=1S/C27H33N3/c1-22(25-13-7-4-8-14-25)28-19-29(23(2)26-15-9-5-10-16-26)21-30(20-28)24(3)27-17-11-6-12-18-27/h4-18,22-24H,19-21H2,1-3H3/t22-,23-,24-/m1/s1 |
Clé InChI |
UDZHLQCUHRGVDJ-WXFUMESZSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1)N2CN(CN(C2)[C@H](C)C3=CC=CC=C3)[C@H](C)C4=CC=CC=C4 |
SMILES canonique |
CC(C1=CC=CC=C1)N2CN(CN(C2)C(C)C3=CC=CC=C3)C(C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-Methoxyphenyl)methoxy]-1,1'-biphenyl](/img/structure/B12551280.png)
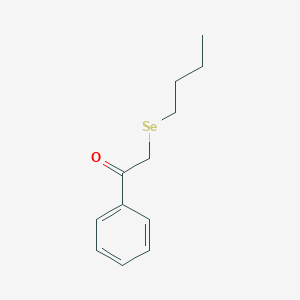
![Acetic acid;(6,6,8-trimethyl-1,4-dioxaspiro[4.5]dec-7-en-7-yl)methanol](/img/structure/B12551303.png)
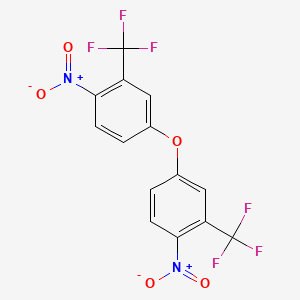
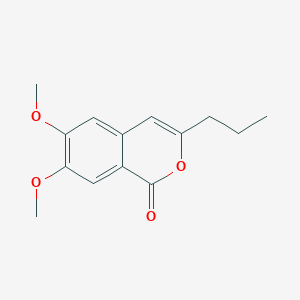
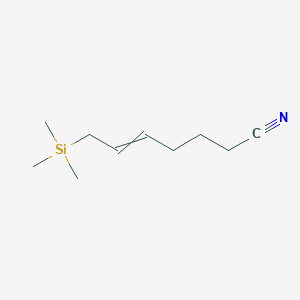

![L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]-](/img/structure/B12551336.png)


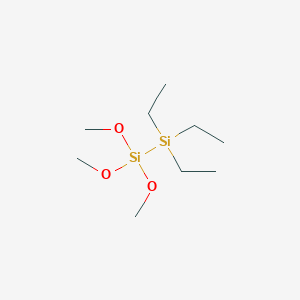
(prop-2-en-1-yl)silane](/img/structure/B12551378.png)
